molecular formula C22H28N6O2 B12241314 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B12241314
M. Wt: 408.5 g/mol
InChI Key: OQGDXMUWARBGHD-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves multiple steps, including the formation of the pyrimidine and pyrrolo[3,4-c]pyrrole rings. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets within cells. This interaction can modulate various pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one apart is its complex structure, which combines multiple ring systems and functional groups

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

5,6-dimethyl-3-[2-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrimidin-4-one

InChI

InChI=1S/C22H28N6O2/c1-13-14(2)23-12-28(22(13)30)11-20(29)26-7-16-9-27(10-17(16)8-26)21-18-5-4-6-19(18)24-15(3)25-21/h12,16-17H,4-11H2,1-3H3

InChI Key

OQGDXMUWARBGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C)C

Origin of Product

United States

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